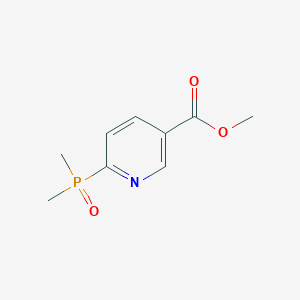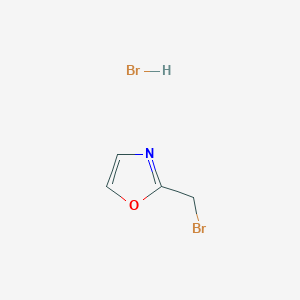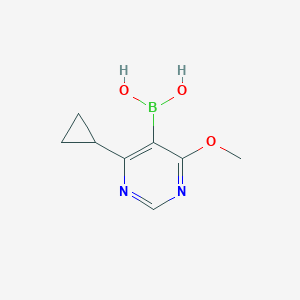![molecular formula C15H26OSi B8140846 1,7,7-Trimethyl-2-[(trimethylsilyl)ethynyl]bicyclo[2.2.1]heptane-2-ol](/img/structure/B8140846.png)
1,7,7-Trimethyl-2-[(trimethylsilyl)ethynyl]bicyclo[2.2.1]heptane-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7,7-Trimethyl-2-[(trimethylsilyl)ethynyl]bicyclo[2.2.1]heptane-2-ol is a complex organic compound with a unique structure. It contains a bicyclic heptane core with three methyl groups and a trimethylsilyl-ethynyl substituent. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7,7-Trimethyl-2-[(trimethylsilyl)ethynyl]bicyclo[2.2.1]heptane-2-ol typically involves multiple steps:
Formation of the Bicyclic Core: The bicyclic heptane core can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
Introduction of Methyl Groups: The methyl groups are introduced through alkylation reactions, often using methyl iodide and a strong base like sodium hydride.
Addition of the Trimethylsilyl-Ethynyl Group: The trimethylsilyl-ethynyl group is added via a Sonogashira coupling reaction, which involves the coupling of an ethynyl group with a trimethylsilyl group in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1,7,7-Trimethyl-2-[(trimethylsilyl)ethynyl]bicyclo[2.2.1]heptane-2-ol undergoes various types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to form different alcohols or hydrocarbons using reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4
Reduction: LiAlH4, NaBH4
Substitution: Nucleophiles like halides, amines
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols, hydrocarbons
Substitution: Various substituted derivatives
Scientific Research Applications
1,7,7-Trimethyl-2-[(trimethylsilyl)ethynyl]bicyclo[2.2.1]heptane-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,7,7-Trimethyl-2-[(trimethylsilyl)ethynyl]bicyclo[2.2.1]heptane-2-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the trimethylsilyl-ethynyl group can participate in π-π interactions and other non-covalent interactions. These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
Borneol: A bicyclic alcohol with a similar structure but without the trimethylsilyl-ethynyl group.
Isoborneol: An isomer of borneol with a different arrangement of atoms.
Bornyl Acetate: An ester derivative of borneol.
Uniqueness
1,7,7-Trimethyl-2-[(trimethylsilyl)ethynyl]bicyclo[2.2.1]heptane-2-ol is unique due to the presence of the trimethylsilyl-ethynyl group, which imparts distinct chemical properties and reactivity compared to its similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1,7,7-trimethyl-2-(2-trimethylsilylethynyl)bicyclo[2.2.1]heptan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26OSi/c1-13(2)12-7-8-14(13,3)15(16,11-12)9-10-17(4,5)6/h12,16H,7-8,11H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNJKNTZENFRSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)(C#C[Si](C)(C)C)O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B8140765.png)




![Tert-butyl 7-[(2-chloroacetyl)amino]-1-benzofuran-2-carboxylate](/img/structure/B8140810.png)
![Tert-butyl 2-[3-[[(2-chloroacetyl)amino]methyl]phenoxy]acetate](/img/structure/B8140814.png)
![Tert-butyl 2-[2-[(2-chloroacetyl)amino]-6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenoxy]acetate](/img/structure/B8140819.png)
![Tert-butyl 2-[4-[(2-chloroacetyl)amino]-2-(hydroxymethyl)phenoxy]acetate](/img/structure/B8140828.png)
![Tert-butyl 2-[2-[(2-chloroacetyl)amino]phenyl]sulfanylacetate](/img/structure/B8140831.png)
![6-bromo-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B8140839.png)

![3-bromo-8,8-dimethyl-5-methylidene-7,9-dihydro-6H-pyrido[3,2-c]azepine](/img/structure/B8140860.png)
![4-Hydroxy-2-methylpyrrolo[1,2-a]pyrimidine-8-carbonitrile](/img/structure/B8140869.png)
